N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 6304-05-8
VCID: VC9553273
InChI: InChI=1S/C13H17ClN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
SMILES: CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide

CAS No.: 6304-05-8

Cat. No.: VC9553273

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide - 6304-05-8

Specification

CAS No. 6304-05-8
Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name N-(4-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide
Standard InChI InChI=1S/C13H17ClN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Standard InChI Key XSNPOGBYLNWCRT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2

Introduction

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is an organic compound characterized by its unique combination of a chloro-substituted aromatic ring and a morpholine moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The molecular formula for this compound is C12H14ClN2O, with a molecular weight of approximately 240.7 g/mol.

Synthesis and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves several steps, including the use of common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Advanced techniques like continuous flow reactors and sophisticated purification methods are often employed in industrial settings to optimize yield and purity.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide may exhibit antimicrobial properties against various bacterial strains and antitumor activity. These findings make it a promising candidate for further pharmacological studies and drug development.

Biological ActivityPotential Application
Antimicrobial PropertiesTreatment of bacterial infections
Antitumor ActivityCancer therapy

Interaction Studies and Mechanism of Action

Understanding how N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies focus on its mechanism of action involving specific molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide, including variations in substituents on the phenyl ring. These variations can affect biological activity and chemical reactivity.

Compound NameStructural FeaturesUnique Aspects
N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamideMethoxy groups on the phenyl ringAltered biological activity due to methoxy substituents
2-Chloro-N-(4-morpholinophenyl)acetamideSimilar morpholine and acetamide structureDifferent substitution pattern on the phenyl ring
2-Chloro-N-(2-chloro-4-methylphenyl)acetamideChlorinated variantDifferent reactivity patterns

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